molecular formula C13H11FN2O2 B11810944 Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11810944
M. Wt: 246.24 g/mol
InChI Key: AYVKOAWPNGUTCE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a fluorophenyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving a substituted aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the attached groups.

    Condensation Reactions: The ester group can participate in condensation reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . The compound can also modulate the expression of various proteins involved in apoptosis and endoplasmic reticulum stress, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior.

Biological Activity

Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various therapeutic potentials, supported by research findings and comparative analyses.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring with an ethyl ester group and a 4-fluorophenyl substituent. Its molecular formula is C12H12FN2O2, with a molecular weight of approximately 246.24 g/mol. The presence of the fluorophenyl group enhances its chemical properties and biological activities, making it a valuable subject for research.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction , which combines a substituted aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst like hydrochloric acid in ethanol. This method effectively introduces the necessary substituents to form the pyrimidine structure. In industrial settings, continuous flow reactors may be utilized to optimize yield and purity through controlled reaction conditions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses. The compound's ability to inhibit this pathway suggests potential applications in treating inflammatory diseases.
  • Antiviral Activity : Preliminary studies have shown that it may possess antiviral properties, particularly against viruses like Zika and Dengue, demonstrating effective inhibition at low concentrations (EC50 values around 1.4 μM) .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth across various lines, suggesting its utility in oncology .

Biological Activities

This compound has been evaluated for multiple biological activities:

  • Antimicrobial Activity : It exhibits significant efficacy against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .
  • Neuroprotective Effects : Studies indicate potential neuroprotective properties, particularly through mechanisms that reduce endoplasmic reticulum stress and apoptosis .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory conditions .

Comparative Analysis with Other Pyrimidine Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other pyrimidine derivatives:

Compound NameStructural FeaturesNotable Activities
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylateTrifluoromethyl groupAltered reactivity; potential anticancer activity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)amino-pyrimidine-5-carboxylateAdditional substituentsEnhanced pharmacological properties

This table highlights how variations in substituents can significantly influence the biological activities of pyrimidine derivatives.

Case Studies and Research Findings

  • Antiviral Research : A study demonstrated that this compound effectively inhibited Zika virus replication in vitro, suggesting its potential as an antiviral agent .
  • Neuroprotection : In animal models, the compound showed reduced neuroinflammation and improved cognitive function following induced stress conditions, indicating its therapeutic potential for neurodegenerative diseases .
  • Anticancer Activity : Research revealed that this compound induced apoptosis in various cancer cell lines, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVKOAWPNGUTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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